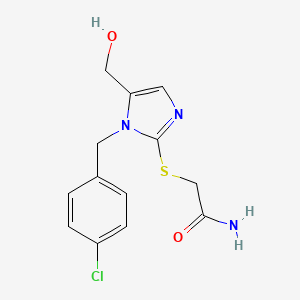
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H14ClN3O2S and its molecular weight is 311.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide , also known by its CAS number 899748-31-3 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C17H22ClN3O2S, with a molecular weight of approximately 367.9 g/mol . The structural features include an imidazole ring, a hydroxymethyl group, and a thioether linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClN3O2S |
| Molecular Weight | 367.9 g/mol |
| CAS Number | 899748-31-3 |
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit significant antimicrobial properties . It is hypothesized to act as an inhibitor of enzymes involved in various metabolic pathways, similar to other compounds with analogous structures.
Antimicrobial Activity
Research has shown that compounds with structural similarities to this compound exhibit effectiveness against various bacterial strains. For instance, studies on related imidazole derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) for related compounds have been reported as follows:
- Bacillus subtilis : 4.69 - 22.9 µM
- Staphylococcus aureus : 5.64 - 77.38 µM
- Escherichia coli : 2.33 - 156.47 µM
These findings suggest that this compound may possess similar antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes critical for bacterial metabolism, potentially leading to growth inhibition or cell death.
Case Study: Enzyme Interaction
A study focusing on enzyme inhibitors similar to this compound revealed that certain imidazole derivatives effectively inhibited the activity of bacterial enzymes involved in cell wall synthesis and metabolic processes. This mechanism is particularly relevant in the context of developing new antibacterial therapies .
Potential Applications
Given its structural characteristics and preliminary biological activity data, this compound shows promise for applications in:
- Antimicrobial therapy : Targeting resistant bacterial strains.
- Drug development : As a lead compound for synthesizing more potent derivatives.
Further research is essential to elucidate the full scope of its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)6-17-11(7-18)5-16-13(17)20-8-12(15)19/h1-5,18H,6-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDSMAGKZYECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=C2SCC(=O)N)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













